6-(2-Methoxyphenyl)pyridine-2-carbaldehyde
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Overview
Description
6-(2-Methoxyphenyl)pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C13H11NO2. It is a derivative of pyridine and contains a methoxyphenyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)pyridine-2-carbaldehyde typically involves the reaction of 2-pyridinecarboxaldehyde with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid.
Reduction: 6-(2-Methoxyphenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-Methoxyphenyl)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde
- 6-Methoxy-2-pyridinecarboxaldehyde
- 6-Methoxy-3-pyridinecarboxaldehyde
Uniqueness
6-(2-Methoxyphenyl)pyridine-2-carbaldehyde is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-8-3-2-6-11(13)12-7-4-5-10(9-15)14-12/h2-9H,1H3 |
InChI Key |
QAMYQTITWHKYIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=N2)C=O |
Origin of Product |
United States |
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